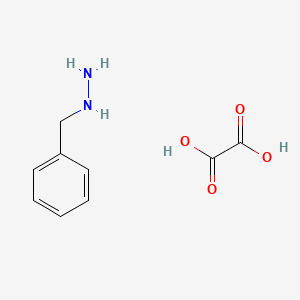

Benzylhydrazine oxalate

Descripción general

Descripción

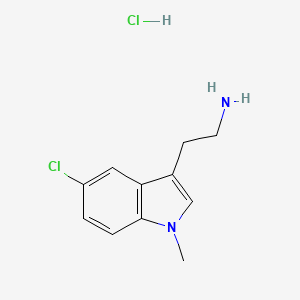

Benzylhydrazine oxalate is an organic chemical compound that is widely used in the field of scientific research and industry. It has a linear formula of C6H5CH2NHNH2 · (COOH)2 and a molecular weight of 212.20 . It was used to study the reactions of bovine serum amine oxidase with benzylhydrazine . It irreversibly inhibits human brain type A and type B monoamine oxidase .

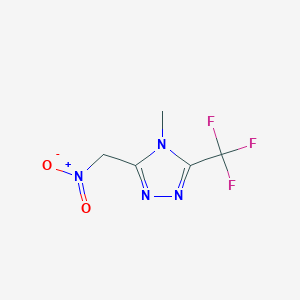

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)C(O)=O.NNCc1ccccc1 . This represents the structural formula of the compound, where OC(=O)C(O)=O represents the oxalate ion and NNCc1ccccc1 represents the benzylhydrazine molecule. Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 183-188 °C (dec.) . It has an assay of ≥96.0% .Aplicaciones Científicas De Investigación

1. Colorimetric Assays

Benzylhydrazine has been utilized in colorimetric assays. A study by Satoh and Moroi (1970) describes a procedure for the colorimetric determination of benzylhydrazine using p-dimethylaminobenzaldehyde, metaphosphoric acid, and glacial acetic acid. This method enables the assay of microgram quantities of benzylhydrazine in biological samples, such as plasma and tissues of rats treated with isocarboxazid (Satoh & Moroi, 1970).

2. Inhibition of Monoamine Oxidase

Research by Roth (1979) demonstrated that benzylhydrazine (BzNNH2) can irreversibly inhibit human brain type A and type B monoamine oxidase (MAO). This property makes it a potential compound for studying the inhibition of MAO in both human and rat brains (Roth, 1979).

3. Tumorigenic Effects

Tóth and Shimizu (1976) conducted a study showing that continuous administration of benzylhydrazine dihydrochloride in Swiss mice led to a significant increase in lung tumor incidence. This study highlighted the tumorigenic potential of benzylhydrazine dihydrochloride (Tóth & Shimizu, 1976).

4. Interaction with Bovine Serum Amine Oxidase

A study by Morpurgo et al. (1989) explored how benzylhydrazine acts as a pseudo-substrate for bovine serum amine oxidase. The research revealed details about the mechanism-based hydrazine-transfer reaction involving benzylhydrazine and this enzyme (Morpurgo et al., 1989).

5. Antidepressant Potential

Research involving the synthesis and screening of cyclic benzylhydrazine congeners as antidepressants was conducted by Taha et al. (1974). This study aimed to evaluate the pharmacological activity of these compounds in comparison with nialamide, indicating their potential use in treating depression (Taha et al., 1974).

6. Antioxidant Properties in Newborn Erythrocytes

A study by Shahal et al. (1991) investigated the effects of phenylhydrazine on newborn red blood cells, demonstrating that these cells were more sensitive to phenylhydrazine-induced oxidative stress compared to adult cells. This research provides insight into the oxidative mechanisms in neonatal erythrocytes (Shahal et al., 1991).

7. Inhibition of Human and Rat Brain Monoamine Oxidase

Further research by Roth (1979) expanded on the inhibition properties of benzylhydrazine on human and rat brain monoamine oxidase, highlighting its specificity and the concentrations required for effective inhibition (Roth, 1979).

8. Mechanistic Studies on Monoamine Oxidase Inhibition

Binda et al. (2008) conducted structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. This research provides detailed insights into the inhibition properties and the interaction mechanisms of benzylhydrazine with these enzymes (Binda et al., 2008).

9. Use as a Scavenger Resin

Zhu, Ruijter, and Wessjohann (2004) reported on the use of polymer-supported benzylhydrazines as scavenger resins. This application is significant for selectively capturing and monoprotecting aromatic aldehydes, allowing for various reactions to be performed on these protectively linked aldehydes (Zhu, Ruijter, & Wessjohann, 2004).

Mecanismo De Acción

Target of Action

Benzylhydrazine oxalate primarily targets monoamine oxidase (MAO) , a key enzyme in the human brain . MAO plays a crucial role in the breakdown of monoamines, which are neurotransmitters that transmit signals in the brain.

Mode of Action

This compound interacts with its target, MAO, by inhibiting its activity . This inhibition is irreversible, meaning that once the compound binds to the enzyme, it permanently deactivates it . This results in an increase in the levels of monoamines in the brain, as their breakdown is reduced.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to their accumulation. This can have downstream effects on various neurological processes, as monoamines are involved in mood regulation, cognition, and other brain functions.

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamines in the brain . This can lead to changes in mood, cognition, and other neurological functions.

Safety and Hazards

Benzylhydrazine oxalate is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . It is harmful if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

Análisis Bioquímico

Biochemical Properties

Benzylhydrazine oxalate has been found to interact with bovine serum amine oxidase . It inhibits irreversibly human brain type A and type B monoamine oxidase . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

It is known that it can influence cell function by interacting with certain enzymes and proteins

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it can influence the stability and degradation of certain biomolecules

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

It is known to interact with certain transporters or binding proteins

Subcellular Localization

It is known that certain proteins can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

benzylhydrazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUSXHCJLZTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953940 | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-65-6 | |

| Record name | Hydrazine, (phenylmethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

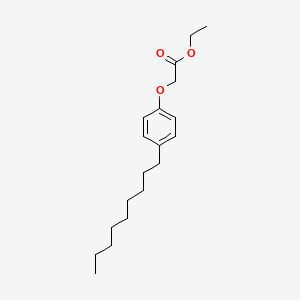

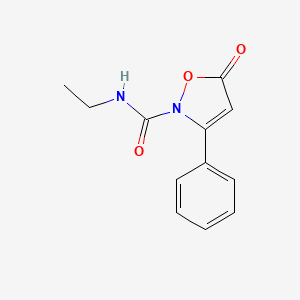

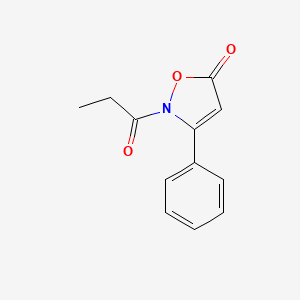

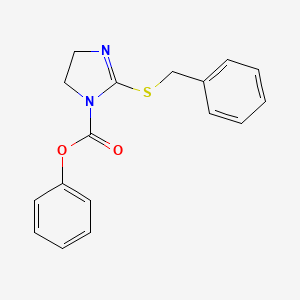

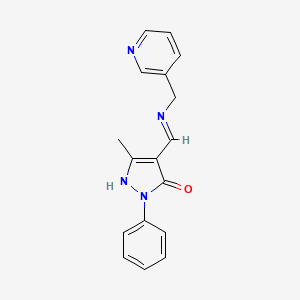

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)

![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)

![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)